molecular formula C10H15NS2 B13286897 N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

Cat. No.: B13286897
M. Wt: 213.4 g/mol
InChI Key: JYLSAHIYIPZDGJ-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is a compound that features a thiophene ring and a thiolan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiolan-3-amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of various amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is unique due to the presence of both a thiophene ring and a thiolan-3-amine group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N1S1C_9H_{11}N_1S_1, indicating a complex structure with functional groups that may influence its biological properties. The compound features:

  • Thiophene Ring : Known for its role in various biological activities.
  • Thiolane Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Amine Group : Impacts solubility and may enhance binding to biological receptors.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity, impacting metabolic pathways.
  • Receptors : Possible interactions with neurotransmitter or hormone receptors influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties against various pathogens. The thiophene structure is often associated with antibacterial effects, making it a candidate for further exploration in treating infections. For instance, preliminary in vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer activity. Its ability to modulate cell signaling pathways could contribute to inhibiting tumor growth or inducing apoptosis in cancer cells. In particular, studies have demonstrated that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is interest in exploring its effects on neurodegenerative diseases. The interaction with specific receptors may provide insights into its potential as a therapeutic agent in neurology. Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

A summary of relevant studies on this compound is presented below:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells; IC50 value of 25 µM after 48 hours of treatment.
Study 3Neuroprotective EffectsShowed reduction in oxidative stress markers in SH-SY5Y neuronal cells; increased cell viability by 30% at 10 µM concentration.

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thiolan-3-amine

InChI

InChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2

InChI Key

JYLSAHIYIPZDGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=CS2

Origin of Product

United States

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